molecular formula C17H14F4N2O5 B13864628 4-Desacetamido-4-fluoro Andarine-D4

4-Desacetamido-4-fluoro Andarine-D4

Cat. No.: B13864628
M. Wt: 406.32 g/mol
InChI Key: KJMFOTCDISOHDX-RSZOILJCSA-N
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Preparation Methods

The synthesis of 4-Desacetamido-4-fluoro Andarine-D4 involves the incorporation of deuterium atoms into the molecular structure of 4-Desacetamido-4-fluoro Andarine. The specific synthetic routes and reaction conditions for this process are not widely documented in public literature. the general approach involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium . Industrial production methods would likely involve similar techniques but on a larger scale, ensuring high purity and isotopic labeling efficiency.

Chemical Reactions Analysis

4-Desacetamido-4-fluoro Andarine-D4 can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.

Mechanism of Action

The mechanism of action of 4-Desacetamido-4-fluoro Andarine-D4 involves its use as a stable isotope label. This allows for the precise tracking and quantification of individual atoms in metabolic pathways. The deuterium atoms in the compound do not significantly alter its molecular properties but may slightly affect metabolic kinetics. This labeling helps distinguish between endogenous and exogenous metabolites, reducing false positives and aiding in the reconstruction of metabolic pathways .

Comparison with Similar Compounds

4-Desacetamido-4-fluoro Andarine-D4 is unique due to its deuterium labeling, which provides advantages in tracking and quantification in metabolic studies. Similar compounds include:

Properties

Molecular Formula

C17H14F4N2O5

Molecular Weight

406.32 g/mol

IUPAC Name

(2S)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-3-(2,3,5,6-tetradeuterio-4-fluorophenoxy)propanamide

InChI

InChI=1S/C17H14F4N2O5/c1-16(25,9-28-12-5-2-10(18)3-6-12)15(24)22-11-4-7-14(23(26)27)13(8-11)17(19,20)21/h2-8,25H,9H2,1H3,(H,22,24)/t16-/m0/s1/i2D,3D,5D,6D

InChI Key

KJMFOTCDISOHDX-RSZOILJCSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1OC[C@@](C)(C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)O)[2H])[2H])F)[2H]

Canonical SMILES

CC(COC1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)O

Origin of Product

United States

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